molecular formula C10H10O2 B14423481 3-Benzoxepin-2(1H)-one, 4,5-dihydro- CAS No. 87220-52-8

3-Benzoxepin-2(1H)-one, 4,5-dihydro-

Katalognummer: B14423481
CAS-Nummer: 87220-52-8
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: PVNBMBVFRXCGKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoxepin-2(1H)-one, 4,5-dihydro- is a heterocyclic compound that features a benzene ring fused to an oxepin ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoxepin-2(1H)-one, 4,5-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a benzene derivative and an oxepin precursor, followed by cyclization using a catalyst such as a Lewis acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzoxepin-2(1H)-one, 4,5-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action for 3-Benzoxepin-2(1H)-one, 4,5-dihydro- would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxepin: A related compound with similar structural features.

    Dihydrobenzofuran: Another heterocyclic compound with a fused ring system.

Uniqueness

3-Benzoxepin-2(1H)-one, 4,5-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

87220-52-8

Molekularformel

C10H10O2

Molekulargewicht

162.18 g/mol

IUPAC-Name

2,5-dihydro-1H-3-benzoxepin-4-one

InChI

InChI=1S/C10H10O2/c11-10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4H,5-7H2

InChI-Schlüssel

PVNBMBVFRXCGKO-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.